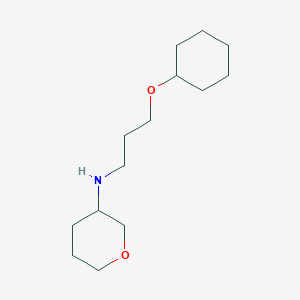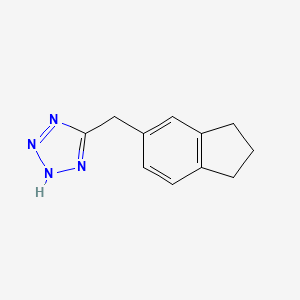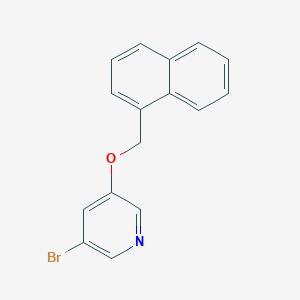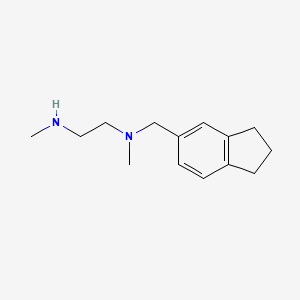![molecular formula C14H17N3O B7578457 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In terms of its physiological effects, the compound has been shown to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields. In addition, research could focus on the development of derivatives of the compound with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has been achieved through various methods. One of the most common methods is the reaction of 2-(bromomethyl)-3,4-dihydro-1H-indene with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-indene with sodium azide, followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, it has been studied for its potential use as a corrosion inhibitor. In catalysis, it has been investigated for its potential as a catalyst for various reactions.
Eigenschaften
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-7-6-14-10-17(16-15-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,10,18H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPGXKHNJUXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3C=C(N=N3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)



